2-(3,5-Dichlorophenyl)-1-fluoronaphthalene
CAS No.:
Cat. No.: VC15893721
Molecular Formula: C16H9Cl2F
Molecular Weight: 291.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9Cl2F |
|---|---|
| Molecular Weight | 291.1 g/mol |
| IUPAC Name | 2-(3,5-dichlorophenyl)-1-fluoronaphthalene |
| Standard InChI | InChI=1S/C16H9Cl2F/c17-12-7-11(8-13(18)9-12)15-6-5-10-3-1-2-4-14(10)16(15)19/h1-9H |
| Standard InChI Key | XJWRXUMHEXISMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-(3,5-Dichlorophenyl)-1-fluoronaphthalene has the molecular formula C₁₆H₉Cl₂F and a molecular weight of 291.1 g/mol . The naphthalene core provides a planar aromatic system, while the substituents introduce steric and electronic effects that modulate its behavior in chemical reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₉Cl₂F | |
| Molecular Weight | 291.1 g/mol | |
| IUPAC Name | 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene | |
| SMILES Notation | C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC(=C3)Cl)Cl |
Synthesis and Manufacturing
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, -5°C | 85–90% |
| Fluoroborate Formation | HBF₄, 0°C | 78% |
| Solvent Exchange | Methanol → Toluene | >95% |
| Thermal Decomposition | 130–200°C, inert atmosphere | 80% |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is likely low in polar solvents (e.g., water) due to its aromaticity and halogen substituents. It is expected to dissolve in nonpolar solvents like toluene or dichloromethane. Stability studies suggest that the fluorine and chlorine atoms confer resistance to hydrolysis under ambient conditions .
Spectroscopic Data
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